[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique triazole and pyridine rings fused together, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile can be achieved through various methods. One efficient approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers short reaction times, high yields, and operational simplicity.
Another method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to synthesize triazolo[4,3-a]pyridine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is environmentally friendly and provides high yields.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as the one-pot synthesis mentioned above. The use of microwave irradiation and catalyst-free conditions has also been explored for large-scale production, offering eco-friendly and efficient alternatives .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Sodium hydroxide (NaOH): Used in the one-pot synthesis method.
Dicationic molten salts: Used as catalysts for environmentally friendly synthesis.
Major Products Formed
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase by fitting into the active site through hydrogen bonding with key amino acids . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring and has been studied for its kinase inhibitory properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific fusion of triazole and pyridine rings, along with the presence of a carbonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h1-3,5H |
InChI Key |
LOWZOKFWXZVQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C#N |
Origin of Product |
United States |
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